molecular formula C14H18ClN3S B2726965 1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine CAS No. 731827-05-7

1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine

Cat. No.: B2726965
CAS No.: 731827-05-7
M. Wt: 295.83
InChI Key: NPGUYIWHZCFXDH-UHFFFAOYSA-N
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Description

1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine is a heterocyclic compound with a molecular formula of C14H18ClN3S and a molecular weight of 295.83 g/mol . This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine typically involves a multi-step process. One common method includes the condensation of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine can be compared with other thienopyrimidine derivatives, such as:

These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

4-chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3S/c1-9-10(2)19-14-12(9)13(15)16-11(17-14)8-18-6-4-3-5-7-18/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGUYIWHZCFXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CN3CCCCC3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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